Ethyl 2-(4-(ethylamino)phenyl)acetate
Overview
Description
Ethyl 2-(4-(ethylamino)phenyl)acetate is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is a derivative of phenylacetic acid and features an ethylamino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-(ethylamino)phenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-(ethylamino)benzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like ethanol or acetonitrile under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(ethylamino)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(4-(ethylamino)phenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(ethylamino)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-aminophenyl)acetate: Lacks the ethyl group on the amino moiety.
Methyl 2-(4-(ethylamino)phenyl)acetate: Has a methyl ester instead of an ethyl ester.
Ethyl 2-(4-(methylamino)phenyl)acetate: Contains a methylamino group instead of an ethylamino group.
Uniqueness
This compound is unique due to the presence of the ethylamino group, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties that are advantageous in certain applications, such as enhanced binding affinity or selectivity in drug design.
Properties
IUPAC Name |
ethyl 2-[4-(ethylamino)phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-13-11-7-5-10(6-8-11)9-12(14)15-4-2/h5-8,13H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLHUYOHAIHLSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)CC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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